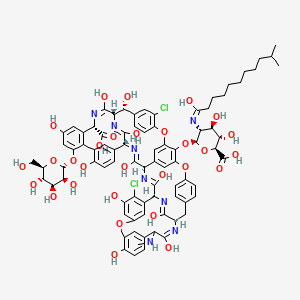

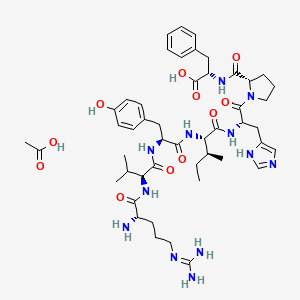

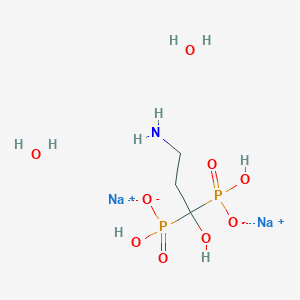

![molecular formula C₁₈H₂₄O₂ B1140504 (8S,13S,14S)-3-hydroxy-13-methyl-2,3,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one CAS No. 19671-53-5](/img/structure/B1140504.png)

(8S,13S,14S)-3-hydroxy-13-methyl-2,3,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a cyclopenta[a]phenanthrene derivative, a class of compounds known for their unique structure and significance in scientific research. Cyclopenta[a]phenanthrenes have been explored for their potential carcinogenic properties and their synthesis and structural analyses contribute to a broader understanding of polycyclic aromatic hydrocarbons related to steroids.

Synthesis Analysis

Synthesis of cyclopenta[a]phenanthrenes involves complex chemical reactions aimed at creating specific derivatives with targeted properties. For instance, the synthesis of 15,16-dihydro-17-oxocyclopenta[a]phenanthrene and its derivatives has been achieved through aromatisation processes, highlighting the methodological advances in the synthesis of such compounds (Coombs, 1966).

Molecular Structure Analysis

X-ray crystallography and molecular orbital calculations provide insights into the molecular structure of cyclopenta[a]phenanthrenes. These analyses help in understanding the charge distribution, the energy levels of molecular orbitals, and the spatial configuration, which are crucial for assessing the compound's reactivity and potential biological interactions (Clayton et al., 1983).

Chemical Reactions and Properties

Cyclopenta[a]phenanthrenes undergo various chemical reactions, including bromination and oxidation, which modify their structure and potentially their biological activity. The synthesis and reactivity of such compounds, including the preparation of oxygenated and brominated derivatives, are key areas of research (Coombs et al., 1973).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are essential for understanding the behavior of cyclopenta[a]phenanthrenes under different conditions. These properties influence the compound's application in research and its potential industrial uses.

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents, stability under various conditions, and the formation of derivatives, are central to the study of cyclopenta[a]phenanthrenes. Investigations into the compound's mutagenicity and the synthesis of its metabolites contribute to our understanding of its chemical behavior and potential impact on biological systems (Coombs et al., 1980).

Scientific Research Applications

Cyclopenta[c]phenanthrenes: Chemistry and Biological Activity

Cyclopenta-fused polycyclic aromatic hydrocarbons (CP-PAHs), closely related to cyclopenta[c]phenanthrenes, have been detected in the environment and studied for their potential cellular and tissue responses. The review by Brzuzan et al. (2013) focuses on the environmental occurrence, chemistry, and biological activity of CP[c]Phs. The study explores their synthesis, structural features, and adverse effects on living organisms, particularly fish. Although CP[c]Phs are less potent in inducing gene expression compared to other known toxic compounds, they exhibit mutagenic activity and potential to repress tumor suppressor genes, highlighting their significance as environmental hazards (Brzuzan, Góra, Luczynski, & Woźny, 2013).

Phenanthrenes: Plant Secondary Metabolites

Phenanthrenes, another group of compounds structurally related to the query compound, have been extensively studied for their biological activities. A review by Tóth, Hohmann, and Vasas (2017) covers the phytochemistry and pharmacology of naturally occurring phenanthrenes, emphasizing their potential cytotoxic, antimicrobial, anti-inflammatory, and antioxidant effects. The review indicates phenanthrenes as promising lead compounds for the development of new anticancer agents, showcasing the diverse biological activities and therapeutic potential of these compounds (Tóth, Hohmann, & Vasas, 2017).

Biotransformation and Rearrangement

Research into the biotransformation and rearrangement of molecular structures, such as laromustine, provides insights into the metabolic fate and potential therapeutic applications of complex organic compounds. Nassar, Wisnewski, and King (2016) highlight the metabolic pathways, enzyme involvement, and the generation of reactive intermediates that could inform the design and development of novel chemotherapeutic agents (Nassar, Wisnewski, & King, 2016).

Polyhydroxyalkanoates: Biodegradable Polymers

The study of polyhydroxyalkanoates (PHAs) and their synthesis from various monomers sheds light on the applications of complex organic compounds in creating biodegradable materials. Amara's review (2010) on PHAs discusses their biosynthesis, material properties, and potential applications, illustrating the importance of chemical research in addressing environmental sustainability challenges (Amara, 2010).

properties

IUPAC Name |

(8S,13S,14S)-3-hydroxy-13-methyl-2,3,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,12,15-16,19H,2-9H2,1H3/t12?,15-,16+,18+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDFACJJKOZIYTJ-ISYPNPQFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3=C4CCC(C=C4CCC3C1CCC2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC3=C4CCC(C=C4CC[C@H]3[C@@H]1CCC2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(8S,13S,14S)-3-hydroxy-13-methyl-2,3,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.